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Compound of Interest

Compound Name: (S,S,S)-(-)-Ph-SKP

CAS No.: 1439556-82-7

Cat. No.: B3067751 Get Quote

(S,S,S)-(-)-Ph-SKP, a member of the spiroketal-based diphosphine ligand family, has emerged

as a highly effective ligand in asymmetric catalysis. Its unique, rigid spiroketal backbone locks

the diphenylphosphine groups into a specific three-dimensional arrangement, enabling

exceptional levels of stereocontrol in a variety of chemical transformations. The precise

stereochemistry, denoted as (S,S,S), is critical to its function, making unambiguous structural

verification an essential prerequisite for its application in pharmaceutical and fine chemical

synthesis.

This guide, intended for researchers, scientists, and drug development professionals, provides

a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the complete

characterization of (S,S,S)-(-)-Ph-SKP. As a Senior Application Scientist, the focus here is not

merely on the data itself, but on the causality behind the analytical choices, the integration of

multi-technique data for self-validation, and the establishment of a robust analytical workflow

for this class of chiral ligands.

Molecular Identity of (S,S,S)-(-)-Ph-SKP[1][2]

Molecular Formula: C₄₄H₃₈O₂P₂[1]

Molecular Weight: 660.72 g/mol [1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b3067751?utm_src=pdf-interest
https://www.benchchem.com/product/b3067751?utm_src=pdf-body
https://www.benchchem.com/product/b3067751?utm_src=pdf-body
https://www.benchchem.com/product/b3067751?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/71746686
https://www.biotuva.com/product/sss-ph-skp/
https://pubchem.ncbi.nlm.nih.gov/compound/71746686
https://pubchem.ncbi.nlm.nih.gov/compound/71746686
https://www.biotuva.com/product/sss-ph-skp/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3067751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IUPAC Name: [(10S,14S)-20-diphenylphosphanyl-2,22-

dioxapentacyclo[12.8.0.0¹,¹⁰.0³,⁸.0¹⁶,²¹]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-

diphenylphosphane[1]

The structural integrity and purity of this complex molecule are paramount. The following

sections detail the principles and protocols for acquiring and interpreting the spectroscopic data

necessary for its definitive identification.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - The Cornerstone of Structural
Elucidation
NMR spectroscopy is the most powerful technique for the structural analysis of (S,S,S)-(-)-Ph-
SKP, providing detailed information about the connectivity and chemical environment of atoms

within the molecule. For a phosphorus-containing ligand, a multi-nuclear approach (¹H, ¹³C, and

³¹P) is not just beneficial, but essential for a complete and validated structural assignment.

Expertise & Rationale: Why a Multi-Nuclear NMR
Approach is Critical
The complexity of the Ph-SKP ligand, with its mix of aromatic and aliphatic protons, a rigid

polycyclic core, and two phosphorus centers, necessitates a comprehensive NMR analysis.

¹H NMR: Provides information on the number and type of hydrogen environments, their

connectivity through spin-spin coupling, and their relative spatial arrangement.

¹³C NMR: Reveals the number of unique carbon environments, distinguishing between

aromatic, aliphatic, and spiroketal carbons.

³¹P NMR: This is particularly crucial for phosphine ligands.[3] ³¹P NMR offers a direct window

into the electronic environment of the phosphorus atoms.[3][4][5] The chemical shift is highly

sensitive to the oxidation state of the phosphorus (phosphine vs. phosphine oxide), making it

an excellent tool for assessing ligand purity and stability.[4][5]

The true power lies in the synergy of these experiments. The data from each nucleus serves to

cross-validate the others, creating a self-consistent and trustworthy structural picture.
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Experimental Protocol: Acquiring High-Quality NMR
Data
The following protocol outlines a standard procedure for obtaining NMR spectra of (S,S,S)-(-)-
Ph-SKP. Phosphine ligands can be sensitive to air, so proper sample preparation is key.[4][5]

Sample Preparation:

Accurately weigh approximately 5-10 mg of the (S,S,S)-(-)-Ph-SKP sample.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean,

dry NMR tube.

If the sample is suspected to be air-sensitive, use a degassed solvent and prepare the

sample under an inert atmosphere (e.g., in a glovebox).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and

¹³C NMR referencing (δ = 0.00 ppm).

Instrument Setup & Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure an adequate

number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for each unique

carbon, simplifying the spectrum.[6] A sufficient number of scans and a suitable relaxation

delay are necessary due to the lower natural abundance of ¹³C.

For ³¹P NMR: Acquire a proton-decoupled spectrum. Use an external reference standard,

typically 85% H₃PO₄ (δ = 0.00 ppm).

Data Presentation and Interpretation
The following tables summarize the expected spectral data for (S,S,S)-(-)-Ph-SKP based on its

known structure and typical values for similar chemical motifs.
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Table 1: Expected ¹H NMR Data for (S,S,S)-(-)-Ph-SKP (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.5 - 7.2 Multiplet 20H
Aromatic Protons
(P-Ph)

~ 7.1 - 6.8 Multiplet 8H
Aromatic Protons

(Backbone)

~ 4.5 - 3.5 Multiplet 4H
Protons on Spiroketal

Core

| ~ 3.0 - 2.0 | Multiplet | 6H | Aliphatic Protons (Backbone) |

Table 2: Expected ¹³C NMR Data for (S,S,S)-(-)-Ph-SKP (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 135 - 128 Aromatic Carbons

~ 110 - 100 Spiroketal Carbon (O-C-O)

~ 80 - 70 Carbons bonded to Oxygen (C-O)

| ~ 40 - 20 | Aliphatic Carbons |

Table 3: Expected ³¹P NMR Data for (S,S,S)-(-)-Ph-SKP (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ -10 to -20 P(III) in Diphosphine Ligand

| ~ +25 to +35 | Potential P(V) in Phosphine Oxide (impurity) |

Interpretation Note: The appearance of a signal in the +25 to +35 ppm range in the ³¹P NMR

spectrum is a clear indicator of oxidation of the phosphine groups and can be used to quantify
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the purity of the ligand.[4][5]

Visualization of Structure and Workflow
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Part 2: Infrared (IR) Spectroscopy - A Fingerprint of
Functional Groups
While NMR provides the skeletal framework, Infrared (IR) spectroscopy offers rapid

confirmation of the functional groups present in the molecule. It serves as a quick,

complementary technique to verify the successful synthesis and the absence of certain

impurities (e.g., carbonyls from oxidation byproducts).

Expertise & Rationale: Beyond Simple Functional Group
Identification
For a chiral molecule like (S,S,S)-(-)-Ph-SKP, advanced IR techniques can provide even

deeper insight. Vibrational Circular Dichroism (VCD) measures the differential absorption of left

and right circularly polarized infrared light.[7][8] This technique is exquisitely sensitive to the

molecule's absolute configuration and conformation in solution, offering an orthogonal method

to confirm the stereochemistry.[7]

Experimental Protocol: Acquiring an FT-IR Spectrum
Sample Preparation:

Solid State (ATR): Place a small amount of the solid (S,S,S)-(-)-Ph-SKP sample directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Solution (Transmission): Alternatively, dissolve a small amount of the sample in a suitable

solvent (e.g., CH₂Cl₂) and acquire the spectrum in a solution cell. A solvent-only spectrum

should be taken as a background.

Data Acquisition:

Place the ATR accessory or the solution cell into the sample compartment of the FT-IR

spectrometer.

Acquire a background spectrum (of the empty ATR crystal or the pure solvent).

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.
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The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Data Presentation and Interpretation
Table 4: Expected Characteristic IR Absorption Bands for (S,S,S)-(-)-Ph-SKP

Wavenumber (cm⁻¹) Vibration Type Assignment

~ 3100 - 3000 C-H Stretch Aromatic (Ar-H)

~ 3000 - 2850 C-H Stretch Aliphatic (sp³ C-H)

~ 1600, 1480, 1440 C=C Stretch Aromatic Ring

~ 1450 - 1400 P-C Stretch Phenyl-Phosphorus (P-Ph)

| ~ 1150 - 1050 | C-O Stretch | Spiroketal Ether (C-O-C) |

Interpretation Note: The absence of a strong, broad peak around 3400 cm⁻¹ (O-H stretch) and

a sharp peak around 1720 cm⁻¹ (C=O stretch) helps confirm the integrity of the molecule and

the absence of hydrolysis or certain oxidation byproducts.[9][10]
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Part 3: Mass Spectrometry (MS) - The Final
Molecular Weight Verdict
Mass spectrometry provides the definitive confirmation of the molecular weight and elemental

composition of (S,S,S)-(-)-Ph-SKP. High-Resolution Mass Spectrometry (HRMS) is the gold
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standard, capable of measuring the mass-to-charge ratio (m/z) with enough accuracy to predict

a unique molecular formula.

Expertise & Rationale: Why HRMS is Essential
For a molecule with the formula C₄₄H₃₈O₂P₂, a low-resolution instrument might not be able to

distinguish its mass from other potential elemental combinations. HRMS provides an

experimental mass accurate to several decimal places, which, when compared to the

calculated theoretical mass, provides extremely high confidence in the assigned molecular

formula. Techniques like Electrospray Ionization (ESI) are well-suited for this type of molecule,

as they are "soft" ionization methods that tend to produce an intact molecular ion (e.g., [M+H]⁺)

with minimal fragmentation.[11]

Experimental Protocol: Acquiring an ESI-HRMS
Spectrum

Sample Preparation:

Prepare a dilute solution of (S,S,S)-(-)-Ph-SKP (typically in the low µg/mL range) in a

solvent suitable for ESI, such as acetonitrile or methanol.

Instrument Setup & Data Acquisition:

The analysis is often performed by coupling a liquid chromatograph (LC) to the mass

spectrometer (LC-MS) to ensure a pure sample is introduced.[11]

Infuse the sample solution directly into the ESI source of a high-resolution mass

spectrometer (e.g., an Orbitrap or TOF instrument).

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

The instrument should be properly calibrated to ensure high mass accuracy.

Data Analysis:

Identify the peak corresponding to the molecular ion.
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Compare the experimentally measured exact mass with the theoretical exact mass

calculated for the proposed formula (C₄₄H₃₈O₂P₂ + H⁺). The difference should be less

than 5 ppm.

Data Presentation and Interpretation
Table 5: Expected High-Resolution Mass Spectrometry Data for (S,S,S)-(-)-Ph-SKP

Ion
Calculated Exact Mass
(m/z)

Observed Exact Mass
(m/z)

| [M+H]⁺ | 661.2420 | Expected within 5 ppm of calculated value |

Interpretation Note: The observation of a peak at the correct high-resolution m/z value provides

definitive proof of the elemental composition, complementing the structural information derived

from NMR and IR. The isotopic distribution pattern of the molecular ion peak should also match

the theoretical pattern for C₄₄H₃₈O₂P₂.
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Conclusion: A Triad of Techniques for Unambiguous
Characterization
The structural verification of a complex chiral ligand like (S,S,S)-(-)-Ph-SKP cannot rely on a

single analytical technique. It requires the thoughtful integration of data from a triad of core
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spectroscopic methods. NMR spectroscopy defines the detailed atomic connectivity and

provides a crucial check on purity via ³¹P analysis. IR spectroscopy offers a rapid and effective

confirmation of the key functional groups. Finally, high-resolution mass spectrometry provides

an exact molecular formula, anchoring the structural puzzle with a definitive molecular weight.

By following the protocols and interpretive logic outlined in this guide, researchers can

confidently establish the identity, purity, and structural integrity of (S,S,S)-(-)-Ph-SKP, ensuring

the reliability and reproducibility of its performance in stereoselective synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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